molecular formula C9H11Cl2NO B1414699 2,5-dichloro-N-(2-methoxyethyl)aniline CAS No. 1021004-84-1

2,5-dichloro-N-(2-methoxyethyl)aniline

Cat. No. B1414699
CAS RN: 1021004-84-1
M. Wt: 220.09 g/mol
InChI Key: DFEMHGYLXQRURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,5-dichloro-N-(2-methoxyethyl)aniline” is a chemical compound with the linear formula C9H11Cl2NO . It is related to 2,5-Dichloroaniline, which is an organic compound with the formula C6H3Cl2NH2 .


Molecular Structure Analysis

The molecular structure of “2,5-dichloro-N-(2-methoxyethyl)aniline” is represented by the linear formula C9H11Cl2NO . The molecular weight of this compound is 284.163 .

Scientific Research Applications

Ozonation of Anilines

Research on the ozonation of anilines, which are crucial in producing dyestuffs, plastics, pesticides, or pharmaceuticals, reveals that these compounds, including those with different substituents, are readily degraded in ozonation. This is significant for environmental applications, such as water treatment and pollution control (Tekle-Röttering et al., 2016).

Fluorescence Quenching in Boronic Acid Derivatives

Studies on fluorescence quenching involving boronic acid derivatives and anilines in different solvents at room temperature have implications for chemical analysis and sensor development. This research highlights the importance of understanding the interaction between anilines and other chemical compounds (Geethanjali et al., 2015).

Electronic Effects in Substituted Polyanilines

Research on methyl and methoxy substituted polyanilines, which involves electropolymerization in acidic conditions, contributes to the field of material science, particularly in the development of conductive polymers (D'aprano et al., 1993).

Antimicrobial Activity of Dichloroaniline Derivatives

A study synthesizing new N-derivatives of 2,5-dichloroaniline to investigate their potential antimicrobial activity indicates the use of these compounds in developing new antibacterial agents (Kimura et al., 1962).

Oxidative Conversion to Azobenzenes

The oxidative conversion of anilines to azobenzenes using chloramine-T has applications in organic synthesis, potentially useful in the manufacture of dyes and pharmaceuticals (Manjunatha et al., 2016).

Synthesis and Characterization of Substituted Quinolinones

Research on the synthesis of various substituted quinolinones from substituted aniline has implications in pharmaceutical chemistry, aiding in the development of novel therapeutic compounds (Ramasamy et al., 2010).

Spectroscopic Investigation of Metal Complexes

The study of dithiocarbomates derived from anilines, focusing on their spectroscopic characteristics and biological activity, is important in the field of bioinorganic chemistry, particularly in understanding metal-ligand interactions (Sekhar et al., 2019).

properties

IUPAC Name

2,5-dichloro-N-(2-methoxyethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEMHGYLXQRURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-methoxyethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dichloro-N-(2-methoxyethyl)aniline
Reactant of Route 2
Reactant of Route 2
2,5-dichloro-N-(2-methoxyethyl)aniline
Reactant of Route 3
Reactant of Route 3
2,5-dichloro-N-(2-methoxyethyl)aniline
Reactant of Route 4
Reactant of Route 4
2,5-dichloro-N-(2-methoxyethyl)aniline
Reactant of Route 5
Reactant of Route 5
2,5-dichloro-N-(2-methoxyethyl)aniline
Reactant of Route 6
Reactant of Route 6
2,5-dichloro-N-(2-methoxyethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.